molecular formula C29H40NOPS B12087063 (R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12087063
M. Wt: 481.7 g/mol
InChI Key: VMIJVPQONBLCFF-AYTRYJACSA-N
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Description

®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene moiety, a di-tert-butylphosphanyl group, and a sulfinamide functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the naphthalene-substituted aromatic esters via Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . The reaction conditions often require specific catalysts, such as Rhodium(III), and precise temperature control to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as regiocontrolled benzannulation and stereoselective gem-dichlorocyclopropanation are employed to produce multisubstituted naphthalenes, which are then further functionalized to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

Biology

The compound’s potential biological applications include its use as a building block for designing bioactive molecules. Its structural features make it a candidate for drug development and molecular biology research.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s phosphanyl and sulfinamide groups allow it to bind to metal centers and biological macromolecules, influencing their activity and function. This binding can modulate enzymatic activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group, a naphthalene moiety, and a sulfinamide functional group

Properties

Molecular Formula

C29H40NOPS

Molecular Weight

481.7 g/mol

IUPAC Name

N-[(S)-(2-ditert-butylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C29H40NOPS/c1-27(2,3)32(28(4,5)6)25-17-13-12-16-24(25)26(30-33(31)29(7,8)9)23-19-18-21-14-10-11-15-22(21)20-23/h10-20,26,30H,1-9H3/t26-,33?/m0/s1

InChI Key

VMIJVPQONBLCFF-AYTRYJACSA-N

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC3=CC=CC=C3C=C2)NS(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC3=CC=CC=C3C=C2)NS(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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